molecular formula C17H18N2O6S B6662523 2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid

2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid

Cat. No.: B6662523
M. Wt: 378.4 g/mol
InChI Key: JMURXDRTHBLOLE-UHFFFAOYSA-N
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Description

2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid is a complex organic compound that features a thiazolidine ring, a naphthalene moiety, and an acetic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid typically involves multiple steps. One common approach is to start with the formation of the thiazolidine ring, which can be achieved by reacting thioamides with acetylene dicarboxylate in ethanol at ambient temperature . This intermediate can then be further reacted with oxalyl chloride in dry acetonitrile at elevated temperatures to form the desired thiazolidine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions may use reagents such as bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The naphthalene moiety may also contribute to the compound’s biological effects by interacting with cellular membranes or other biomolecules .

Properties

IUPAC Name

2-[4-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c20-16(10-19-8-3-9-26(19,23)24)18-14-6-7-15(25-11-17(21)22)13-5-2-1-4-12(13)14/h1-2,4-7H,3,8-11H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMURXDRTHBLOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CC(=O)NC2=CC=C(C3=CC=CC=C32)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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